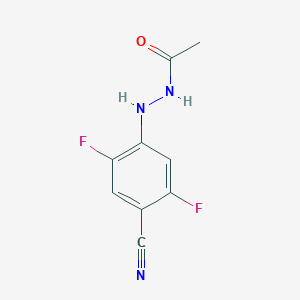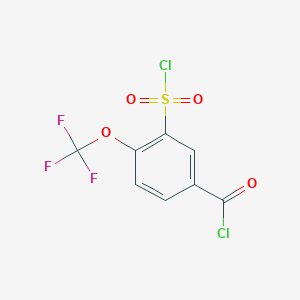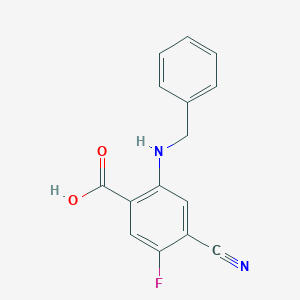![molecular formula C16H9F5O B6313299 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one CAS No. 1357628-25-1](/img/structure/B6313299.png)
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one, also known as 4-Trifluoromethyl-3-difluorophenyl-2-propen-1-one, is an organic compound with a molecular formula of C11H7F5O. It is a colorless, volatile liquid with a characteristic odor. 4-Trifluoromethyl-3-difluorophenyl-2-propen-1-one is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a coating material for food packaging.
Wirkmechanismus
The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one is not well understood. However, it is believed to interact with proteins and other molecules in the body in order to produce its effects. It is thought to affect the activity of certain enzymes, receptors, and other molecules involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one are not fully understood. However, it is known to interact with proteins and other molecules in the body, leading to a variety of effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and it has been shown to affect the activity of certain receptors, such as the serotonin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. The main limitation is that its effects are not fully understood, making it difficult to predict its effects in a given experiment.
Zukünftige Richtungen
Future research on 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the pharmaceutical and food industries. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one can be synthesized by a variety of methods. One method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, such as potassium carbonate. This reaction yields 1-(4-trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one and potassium trifluoromethanesulfonate as a byproduct.
Wissenschaftliche Forschungsanwendungen
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a coating material for food packaging. It is also used in scientific research, particularly in the fields of biochemistry and pharmacology. In biochemistry, it has been used to study protein-protein interactions, and in pharmacology, it has been used to study the structure and activity of various drugs.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBVMFHAXEGIL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



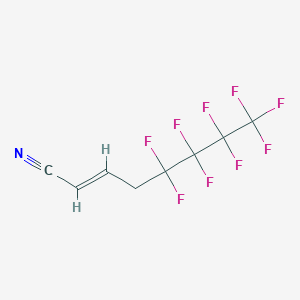

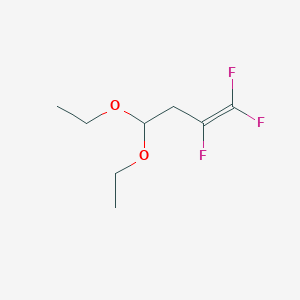


![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
